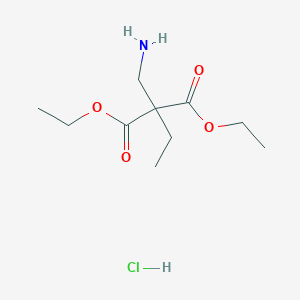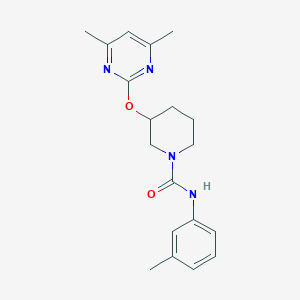![molecular formula C21H21N5O2 B2388732 N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1357974-40-3](/img/structure/B2388732.png)
N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” belongs to a class of compounds known as 1,2,4-triazolo quinoxalines . These compounds have been designed and synthesized to meet the structural requirements essential for anticancer activity . Moreover, they have shown to inhibit some metabolic enzymes such as acetylcholinesterase I and II .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 4,5-dihydro-1-methyl-[1,2,4]triazolo quinolin-7-amine with various carboxylic acids in the presence of diphenyl phosphoryl azide (DPPA) .Molecular Structure Analysis
The molecular structure of these compounds can be confirmed using different spectral data and elemental analyses .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 4,5-dihydro-1-methyl-[1,2,4]triazolo quinolin-7-amine with various carboxylic acids in the presence of diphenyl phosphoryl azide (DPPA) .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using IR, 1H NMR, and 13C NMR .Applications De Recherche Scientifique
Synthesis Techniques
The diversified synthesis of N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide derivatives highlights innovative protocols involving Ugi four-component reactions and copper-catalyzed tandem reactions. These techniques facilitate the construction of structurally complex fused tricyclic scaffolds, indicating the compound's utility in creating novel chemical entities for further biological evaluation (An et al., 2017).
Biological Activities
Derivatives of N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide have been explored for various biological activities. Some derivatives show positive inotropic activity, suggesting potential utility in cardiovascular diseases. Specifically, certain compounds outperform milrinone in increasing stroke volume in isolated rabbit heart preparations, indicating significant therapeutic potential (Zhang et al., 2008). Additionally, these compounds have been investigated for their anticonvulsant properties, with some showing promising activity in models of induced convulsions, highlighting their potential as novel anticonvulsant agents (Alswah et al., 2013).
Anticancer Potential
The anticancer activity of N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide derivatives has also been explored. Certain urea derivatives linked to the triazoloquinoxaline moiety have demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. These findings suggest that these compounds may possess valuable anticancer properties, warranting further investigation (Reddy et al., 2015).
Molecular Design Insights
Research into [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives as antiproliferative agents via a hybrid pharmacophore approach reveals the significance of structural motifs in enhancing biological activity. These studies provide insights into molecular design strategies that could be applied to develop more potent antiproliferative agents by incorporating specific functional groups into the quinoxaline structure (Kaneko et al., 2020).
Propriétés
IUPAC Name |
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-12-9-13(2)19(14(3)10-12)22-18(27)11-25-16-7-5-6-8-17(16)26-15(4)23-24-20(26)21(25)28/h5-10H,11H2,1-4H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJGXUNHPBGCQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2388649.png)
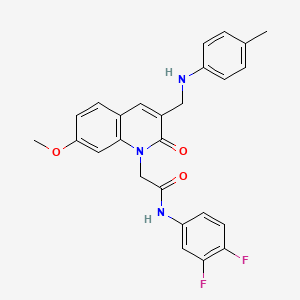
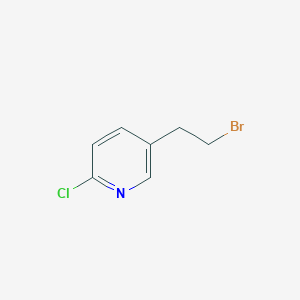
![6-(2,4-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388656.png)
![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2388657.png)
![8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2388659.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2388660.png)
![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)
![N-(3-chloro-4-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2388664.png)
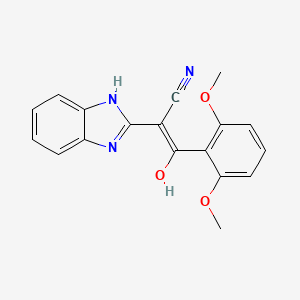
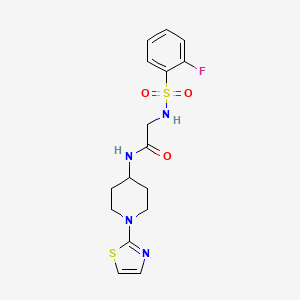
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)
